molecular formula C14H11NO4 B1219951 N-(3-Carboxyphenyl)anthranilic acid CAS No. 27693-67-0

N-(3-Carboxyphenyl)anthranilic acid

Cat. No.: B1219951
CAS No.: 27693-67-0
M. Wt: 257.24 g/mol
InChI Key: XBGBRSWGOUAIBM-UHFFFAOYSA-N
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Description

N-(3-Carboxyphenyl)anthranilic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113996. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(3-Carboxyphenyl)anthranilic acid, also known as 2-((3-Carboxyphenyl)amino)benzoic acid, primarily targets L-amino-acid oxidase and D-amino-acid oxidase in humans . These enzymes play a crucial role in regulating the level of the neuromodulator D-serine in the brain and contribute to dopamine synthesis .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. Additionally, it has been suggested that anthranilic acid derivatives can disrupt cell wall biosynthesis , which could be a potential mode of action for this compound.

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it’s involved in the synthesis of anthranilate from chorismate, a key step in the tryptophan biosynthetic pathway . Furthermore, it’s been suggested that the compound could be used as a precursor for selective stable isotope labeling of aromatic residues in protein overexpression, providing a tool to study the structural and dynamic characteristics of proteins .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By acting on L-amino-acid oxidase and D-amino-acid oxidase, the compound can influence neuromodulation and dopamine synthesis . Additionally, by potentially disrupting cell wall biosynthesis, it could exert antibacterial effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and activity. It’s also worth noting that the compound’s action can be influenced by the specific cellular environment in which it operates .

Biochemical Analysis

Biochemical Properties

N-(3-Carboxyphenyl)anthranilic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been reported to interact with enzymes such as alpha-glucosidase, urease, and mitogen-activated protein kinase (MAPK). These interactions are essential for its biological activities, including its potential as an anti-inflammatory, anticancer, and antidiabetic agent . The compound’s carboxylic acid and amino groups facilitate these interactions, making it a versatile molecule in biochemical studies.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, the compound can modulate gene expression, leading to changes in cellular functions and metabolic activities. These effects make it a potential candidate for therapeutic applications in cancer and metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit enzymes such as alpha-glucosidase and urease, leading to its antidiabetic and antimicrobial properties . Additionally, its interaction with the MAPK pathway can result in the modulation of gene expression, affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as anti-inflammatory and antidiabetic properties . At higher doses, it may exhibit toxic or adverse effects, including potential damage to renal and hepatic tissues. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with alpha-glucosidase and urease plays a significant role in its metabolic effects . Additionally, its influence on the MAPK pathway can affect cellular metabolism, making it a potential candidate for metabolic disorder treatments.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Properties

IUPAC Name

2-(3-carboxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBRSWGOUAIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182054
Record name N-(3-carboxyphenyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27693-67-0
Record name 2-[(3-Carboxyphenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27693-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-carboxyphenyl)anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027693670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27693-67-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-carboxyphenyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-IMINODI-BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1C37ZB0P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.